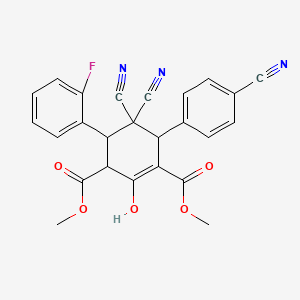
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212097-79-4) is a synthetic compound with notable biological activities that have been the subject of recent research. This article provides a detailed overview of its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C25H18FN3O5
- Molecular Weight : 459.43 g/mol
- Structure : The compound features a cyclohexene core with multiple functional groups, including dicyano and hydroxy groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Study on Breast Cancer Cells : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell proliferation |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
This compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : The compound was tested against various bacterial strains, including E. coli and S. aureus. It exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: Cancer Treatment
A recent study published in Cancer Research highlighted the efficacy of dimethyl 5,5-dicyano in combination therapies for breast cancer. When used alongside standard chemotherapeutics like doxorubicin, the compound enhanced the overall therapeutic effect while reducing side effects associated with high doses of chemotherapy .
Case Study 2: Antimicrobial Applications
In another study focusing on infectious diseases, researchers evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it could serve as a promising candidate for developing new antimicrobial agents due to its unique mechanism that differs from traditional antibiotics .
Propriétés
IUPAC Name |
dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-9-7-14(11-27)8-10-15)25(12-28,13-29)21(16-5-3-4-6-17(16)26)19(22(18)30)24(32)34-2/h3-10,19-21,30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPTWWKOPZQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)C#N)(C#N)C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














